molecular formula C15H13BrN2O5S B2628469 2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid CAS No. 796083-84-6

2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid

Cat. No.: B2628469
CAS No.: 796083-84-6
M. Wt: 413.24
InChI Key: MRKCLHFFMFMRNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a bromobenzene derivative with a sulfonamide and subsequent formylation and acetic acid addition steps.

Chemical Reactions Analysis

2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzene moiety to a phenyl group.

    Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid can be compared with other similar compounds, such as:

    4-Bromobenzenesulfonamide: A simpler compound with similar sulfonamide functionality.

    N-Formylglycine: Shares the formamido and acetic acid moieties but lacks the bromobenzene and sulfonamide groups.

    Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.

The uniqueness of this compound lies in its combination of bromobenzene, sulfonamide, formamido, and acetic acid functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-[(4-bromophenyl)sulfonylamino]benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O5S/c16-11-3-7-13(8-4-11)24(22,23)18-12-5-1-10(2-6-12)15(21)17-9-14(19)20/h1-8,18H,9H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKCLHFFMFMRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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